molecular formula C15H9FO2 B13697957 2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione

2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13697957
M. Wt: 240.23 g/mol
InChI Key: UAUATSHJDXYFHL-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione is an organic compound characterized by the presence of a fluorophenyl group attached to an indene-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 3-fluorobenzaldehyde with indan-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens can be introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitrating agents, halogenating agents, acidic or basic catalysts.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

    2-Phenyl-1H-indene-1,3(2H)-dione: Lacks the fluorine substituent, resulting in different chemical and biological properties.

    2-(4-Fluorophenyl)-1H-indene-1,3(2H)-dione: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and activity.

    2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione: Chlorine substituent instead of fluorine, affecting the compound’s electronic properties and reactivity.

Uniqueness: The presence of the fluorine atom in the 3-position of the phenyl ring in 2-(3-Fluorophenyl)-1H-indene-1,3(2H)-dione imparts unique electronic and steric properties, enhancing its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C15H9FO2

Molecular Weight

240.23 g/mol

IUPAC Name

2-(3-fluorophenyl)indene-1,3-dione

InChI

InChI=1S/C15H9FO2/c16-10-5-3-4-9(8-10)13-14(17)11-6-1-2-7-12(11)15(13)18/h1-8,13H

InChI Key

UAUATSHJDXYFHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)F

Origin of Product

United States

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